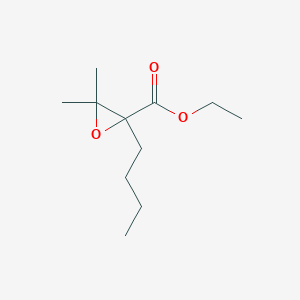
Methyl 2-(acetyloxy)-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetyloxy)-6-methylbenzoate is an organic compound belonging to the ester class It is characterized by the presence of an acetyloxy group attached to a methylbenzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-6-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(acetyloxy)-6-methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-hydroxy-6-methylbenzoic acid and acetic acid.
Reduction: 2-(acetyloxy)-6-methylbenzyl alcohol.
Substitution: Various amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-(acetyloxy)-6-methylbenzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The compound’s reactivity is largely influenced by the electron-withdrawing effects of the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Ethyl 2-(acetyloxy)-6-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.
2-(Acetyloxy)-6-methylbenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Uniqueness
Methyl 2-(acetyloxy)-6-methylbenzoate is unique due to its specific ester functionality, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
68040-67-5 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 2-acetyloxy-6-methylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-7-5-4-6-9(15-8(2)12)10(7)11(13)14-3/h4-6H,1-3H3 |
Clé InChI |
ALADECPSHFJGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
